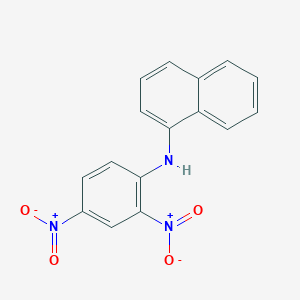

N-(2,4-dinitrophenyl)naphthalen-1-amine

Description

N-(2,4-Dinitrophenyl)naphthalen-1-amine is a naphthylamine derivative featuring a 2,4-dinitrophenyl substituent attached to the naphthalene ring. The 2,4-dinitrophenyl group is electron-withdrawing, which likely influences the compound’s reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)naphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c20-18(21)12-8-9-15(16(10-12)19(22)23)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDMKBLVPCWKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284407 | |

| Record name | N-(2,4-Dinitrophenyl)-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-99-8 | |

| Record name | NSC37149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-dinitrophenyl)naphthalen-1-amine can be synthesized through various methods. One common route involves the reaction of 1-aminonaphthalene with 2,4-dinitrofluorobenzene under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N-(2,4-diaminophenyl)naphthalen-1-amine .

Scientific Research Applications

N-(2,4-dinitrophenyl)naphthalen-1-amine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It finds use in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)naphthalen-1-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various biochemical pathways, including oxidative phosphorylation and enzyme inhibition. The compound’s ability to uncouple oxidative phosphorylation makes it a valuable tool in metabolic studies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with N-(2,4-dinitrophenyl)naphthalen-1-amine, differing primarily in substituent groups:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups :

- The 2,4-dinitrophenyl group in the target compound reduces electron density on the aromatic ring, increasing acidity and stability but decreasing solubility in polar solvents.

- Methyl groups (e.g., in N-(2,4-dimethylphenyl)naphthalen-1-amine) enhance lipophilicity and steric bulk, favoring hydrophobic interactions in drug design .

- Nitro vs. Amide Substituents :

Spectral Characterization

While direct data on the target compound is lacking, related compounds are characterized using:

Biological Activity

N-(2,4-dinitrophenyl)naphthalen-1-amine, a compound belonging to the class of aryl amines, has garnered attention in various fields of biological research due to its potential cytotoxic and pharmacological properties. This article presents a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 233.18 g/mol

The presence of the dinitrophenyl group significantly influences its reactivity and biological interactions.

Cytotoxicity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes in treated cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound on oral cancer cell lines (TSCCF). The results showed an IC value indicating significant cytotoxicity:

| Compound | Cell Line | IC (µg/mL) | Duration (h) |

|---|---|---|---|

| This compound | TSCCF | 150.00 | 72 |

| Control (untreated) | TSCCF | - | - |

The treated cells displayed apoptotic nuclei and reduced cell proliferation, suggesting that the compound effectively induces programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 40 |

These findings highlight the compound's potential as a therapeutic agent against bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress, contributing to cell death.

- DNA Interaction: The dinitrophenyl group may interact with DNA, leading to strand breaks and impaired replication.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dinitrophenyl)naphthalen-1-amine, and what key reaction conditions optimize yield?

- Methodology : The compound is synthesized via electrophilic aromatic substitution, where naphthalen-1-amine reacts with 1-chloro-2,4-dinitrobenzene under acidic conditions. Catalysts like palladium or copper (used in analogous reactions for dinitrophenyl derivatives) enhance regioselectivity .

- Optimization :

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and nitro group effects on chemical shifts. The dinitrophenyl moiety causes deshielding of adjacent protons .

- IR Spectroscopy : Confirm nitro stretches (asymmetric: ~1520 cm⁻¹; symmetric: ~1340 cm⁻¹) and amine N–H bending (~1600 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 326.0642) .

Q. What are the primary applications of this compound in biological research?

- Protein Interaction Studies : The dinitrophenyl group acts as an electrophilic tag for nucleophilic residues (e.g., cysteine thiols), enabling covalent protein modification. Used in enzyme inhibition assays (e.g., trypsin-like proteases) .

- Anticancer Screening : Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.